Cas no 206115-40-4 (4-Chloro-3-(tributylstannyl)pyridine)
4-Chloro-3-(tributylstannyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- Pyridine, 4-chloro-3-(tributylstannyl)-
- 4-Chloro-3-(tributylstannyl)pyridine
- 206115-40-4
- SCHEMBL4204738
- Tributyl-(4-chloropyridin-3-yl)stannane
- 4-chloro-3-(tributylstannanyl)pyridine
- 4-Chloro-3-tributylstannanyl-pyridine
- 3-(Tributylstannyl)-4-chloropyridine
- SY283843
- 4-Chloro-3-(tributylstannyl)pyridine, AldrichCPR
- DA-43310
- A50088
- A924368
- ZUDFMNMRJSTEJR-UHFFFAOYSA-N
- MFCD20483587
-
- MDL: MFCD20483587
- Inchi: 1S/C5H3ClN.3C4H9.Sn/c6-5-1-3-7-4-2-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3;
- InChI Key: ZUDFMNMRJSTEJR-UHFFFAOYSA-N
- SMILES: [Sn](C1C=NC=CC=1Cl)(CCCC)(CCCC)CCCC
Computed Properties
- Exact Mass: 395.1119
- Monoisotopic Mass: 403.108880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- PSA: 12.89
4-Chloro-3-(tributylstannyl)pyridine Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
4-Chloro-3-(tributylstannyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB39766-1g |
4-Chloro-3-(tributylstannyl)pyridine |
206115-40-4 | 97% | 1g |
1138.00 | 2021-06-01 | |
| TRC | C105095-125mg |
4-Chloro-3-(tributylstannyl)pyridine |
206115-40-4 | 125mg |
$ 140.00 | 2022-06-06 | ||
| TRC | C105095-250mg |
4-Chloro-3-(tributylstannyl)pyridine |
206115-40-4 | 250mg |
$ 230.00 | 2022-06-06 | ||
| Matrix Scientific | 115560-1g |
4-Chloro-3-(tributylstannyl)pyridine, 97% |
206115-40-4 | 97% | 1g |
$269.00 | 2023-09-08 | |
| Matrix Scientific | 115560-5g |
4-Chloro-3-(tributylstannyl)pyridine, 97% |
206115-40-4 | 97% | 5g |
$1134.00 | 2023-09-08 | |
| Matrix Scientific | 115560-25g |
4-Chloro-3-(tributylstannyl)pyridine, 97% |
206115-40-4 | 97% | 25g |
$4410.00 | 2023-09-08 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SYX00046-1G |
4-Chloro-3-(tributylstannyl)pyridine |
206115-40-4 | 1g |
¥3719.09 | 2023-11-03 | ||
| Chemenu | CM365903-250mg |
4-Chloro-3-(tributylstannyl)pyridine |
206115-40-4 | 95% | 250mg |
$135 | 2022-06-12 | |
| Chemenu | CM365903-1g |
4-Chloro-3-(tributylstannyl)pyridine |
206115-40-4 | 95% | 1g |
$391 | 2022-06-12 | |
| A2B Chem LLC | AF37684-250mg |
4-Chloro-3-(tributylstannyl)pyridine |
206115-40-4 | 95% | 250mg |
$75.00 | 2024-04-20 |
4-Chloro-3-(tributylstannyl)pyridine Suppliers
4-Chloro-3-(tributylstannyl)pyridine Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 4-Chloro-3-(tributylstannyl)pyridine
4-Chloro-3-(tributylstannyl)pyridine: A Comprehensive Overview
4-Chloro-3-(tributylstannyl)pyridine, also known by its CAS number 206115-40-4, is a significant compound in the field of organic chemistry. This compound is a derivative of pyridine, a six-membered aromatic heterocycle with one nitrogen atom. The presence of a chlorine substituent at the 4-position and a tributylstannyl group at the 3-position makes this compound unique and valuable for various applications in synthetic chemistry.
The structure of 4-Chloro-3-(tributylstannyl)pyridine is characterized by the pyridine ring, which is a highly conjugated system. The chlorine atom at position 4 introduces electron-withdrawing effects, while the tributylstannyl group at position 3 is a bulky, electron-donating substituent. This combination of substituents creates a molecule with interesting electronic and steric properties, making it suitable for use in various chemical reactions.
Recent studies have highlighted the importance of 4-Chloro-3-(tributylstannyl)pyridine in cross-coupling reactions, particularly in the presence of transition metal catalysts. The tributylstannyl group acts as a good leaving group, facilitating nucleophilic substitutions and enabling the formation of new carbon-carbon bonds. This property has been exploited in the synthesis of complex organic molecules, including those with potential pharmaceutical applications.
In addition to its role in cross-coupling reactions, 4-Chloro-3-(tributylstannyl)pyridine has been studied for its ability to participate in other types of reactions, such as cycloadditions and ring-opening reactions. The electronic effects of the substituents on the pyridine ring influence the reactivity of the molecule, making it a versatile building block in organic synthesis.
The synthesis of 4-Chloro-3-(tributylstannyl)pyridine typically involves multi-step processes, including nucleophilic substitution and coupling reactions. Researchers have developed efficient methods to prepare this compound, often utilizing readily available starting materials and mild reaction conditions. These advancements have made it easier to access this compound for further studies and applications.
The application of 4-Chloro-3-(tributylstannyl)pyridine extends beyond organic synthesis. It has been used as a precursor in the preparation of other functionalized pyridine derivatives, which are valuable in materials science and drug discovery. For instance, derivatives of this compound have been explored for their potential as ligands in coordination chemistry or as components in advanced materials such as polymers and nanoparticles.
In conclusion, 4-Chloro-3-(tributylstannyl)pyridine, with its unique structure and reactivity, continues to be an important compound in modern organic chemistry. Its versatility as a building block and its role in enabling complex molecular transformations make it an essential tool for researchers working in various fields. As new applications and synthetic methods are discovered, this compound will undoubtedly remain at the forefront of chemical research.
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